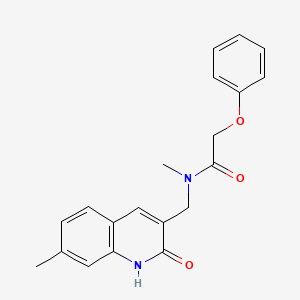
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, commonly known as HQP-1351, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of drug-resistant tuberculosis (TB).
作用機序
HQP-1351 targets the mycobacterial ATP synthase, a key enzyme involved in the energy metabolism of the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. By inhibiting ATP synthase, HQP-1351 disrupts the energy production of the bacterium, leading to its death. The mechanism of action of HQP-1351 is unique and distinct from that of current N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs, which target other enzymes involved in the cell wall synthesis or DNA replication of the bacterium.
Biochemical and Physiological Effects:
HQP-1351 has been shown to have low toxicity and high selectivity for the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. It does not affect the growth of other bacteria or mammalian cells at concentrations that are effective against N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have good penetration into N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide lesions in animal models, indicating its potential to treat N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide in vivo.
実験室実験の利点と制限
The advantages of HQP-1351 for lab experiments include its potent activity against drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, its favorable pharmacokinetic profile, and its unique mechanism of action. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform the synthesis and the lack of clinical data on its safety and efficacy in humans.
将来の方向性
There are several future directions for the development of HQP-1351 as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug. These include further optimization of the synthesis method to improve yields and purity, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential for use in combination therapy with other N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs. Additionally, HQP-1351 may have potential applications for the treatment of other bacterial infections that involve the ATP synthase pathway.
合成法
HQP-1351 is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with N-methyl-2-phenoxyacetamide in the presence of a base. The resulting intermediate is then subjected to further reactions to yield HQP-1351. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
HQP-1351 has been extensively studied in preclinical models of drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. It has shown potent activity against both drug-sensitive and drug-resistant strains of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, including multidrug-resistant and extensively drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make HQP-1351 an attractive candidate for further development as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug.
特性
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-15-11-16(20(24)21-18(15)10-14)12-22(2)19(23)13-25-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVQYXNHJGTPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

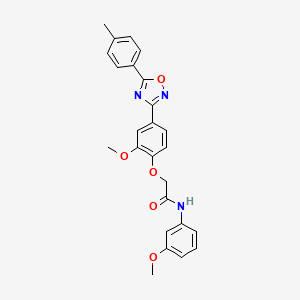
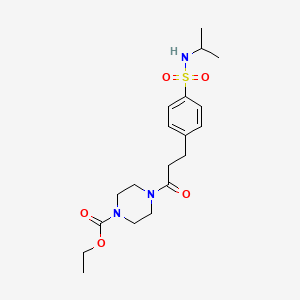
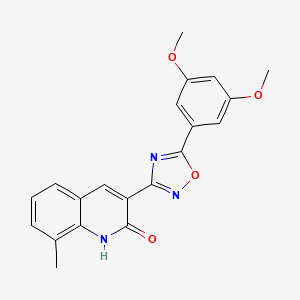
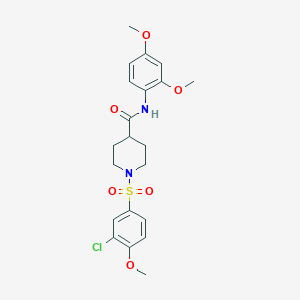
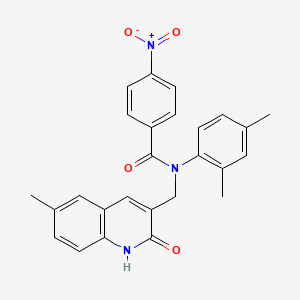
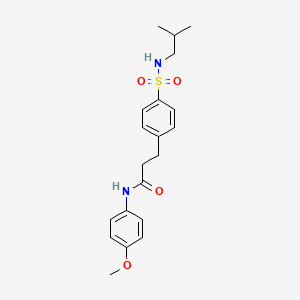
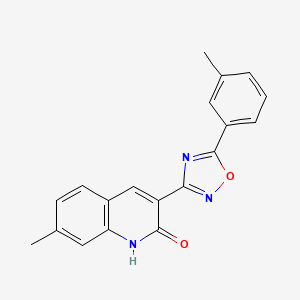
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)
![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705858.png)
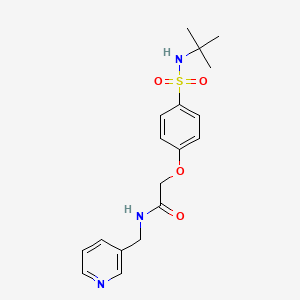

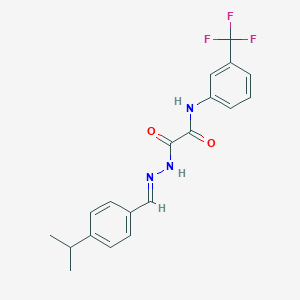

![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)